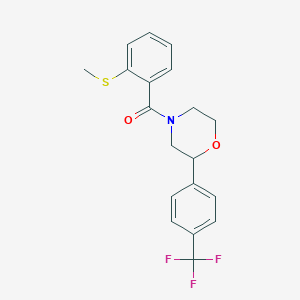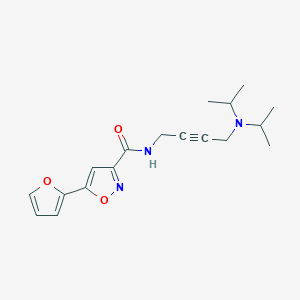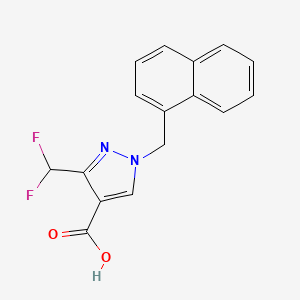![molecular formula C14H18N2O3 B2897847 N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-31-5](/img/structure/B2897847.png)
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide, commonly known as HMPA, is a compound that has gained significant attention in scientific research due to its unique properties. HMPA is a morpholine derivative that has been synthesized and studied extensively in laboratories. This compound has shown promising results in various research applications and has the potential to be used in many future studies.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide derivatives have been synthesized and evaluated for their potential medicinal properties. For example, compounds synthesized by modifying the structure of ibuprofen to include morpholine and other active hydrogen-containing compounds have demonstrated potent anti-inflammatory activity in preclinical models. This highlights the molecule's utility in drug design and discovery efforts aimed at developing new anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Biochemical and Pharmacological Investigations
Further chemical modifications of morpholine derivatives have led to the discovery of compounds with a variety of biological activities, including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. This diverse range of activities suggests the potential for morpholine derivatives in treating a wide array of conditions, from pain management to cardiovascular diseases (Rekka & Kourounakis, 2010).
Synthetic Methodologies
The morpholine moiety has also found applications in synthetic chemistry, serving as a building block in various organic transformations. For instance, morpholine derivatives have been utilized in the synthesis of α-hydroxyallenes and diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, demonstrating the versatility of morpholine-containing compounds in organic synthesis and the generation of novel chemical entities (Lerouge, 1984); (Liu, Zhang, Sun, & Yan, 2014).
Drug Delivery Research
Additionally, morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) have been synthesized and evaluated for topical drug delivery. This research suggests the potential of morpholine derivatives in enhancing the solubility, lipophilicity, and overall pharmacokinetic profile of drugs, thereby improving their therapeutic efficacy and patient compliance (Rautio et al., 2000).
Mécanisme D'action
Target of Action
The primary target of N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide is Integrin alpha-L . Integrin alpha-L is a receptor for ICAM1, ICAM2, ICAM3, and ICAM4, and plays a crucial role in a variety of immune phenomena including leukocyte-endothelial cell interaction and cytotoxic T-cell mediated responses .
Mode of Action
It is known that the compound interacts with its target, integrin alpha-l, and potentially modulates its function
Result of Action
Given its target, it is likely that the compound modulates immune responses, potentially influencing leukocyte-endothelial cell interaction and cytotoxic T-cell mediated responses
Propriétés
IUPAC Name |
N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-14(18)15-12-3-4-13(11(9-12)10-17)16-5-7-19-8-6-16/h2-4,9,17H,1,5-8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJUTBXBQOPQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)
![3-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2897772.png)
![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B2897775.png)
![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2897778.png)


![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2897782.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2897784.png)

